molecular formula C23H22N2O4 B14954001 N-[2-(2-pyridyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-[2-(2-pyridyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B14954001
M. Wt: 390.4 g/mol
InChI Key: KQRONUDJSZCGEX-UHFFFAOYSA-N
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Description

N-[2-(2-pyridyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a psoralen derivative characterized by a furo[3,2-g]chromen core substituted with three methyl groups at positions 3, 5, and 7. The acetamide side chain at position 6 is linked to a 2-(2-pyridyl)ethyl group, distinguishing it from simpler psoralen derivatives.

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

N-(2-pyridin-2-ylethyl)-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C23H22N2O4/c1-13-12-28-21-15(3)22-18(10-17(13)21)14(2)19(23(27)29-22)11-20(26)25-9-7-16-6-4-5-8-24-16/h4-6,8,10,12H,7,9,11H2,1-3H3,(H,25,26)

InChI Key

KQRONUDJSZCGEX-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC4=CC=CC=N4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-pyridyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multiple steps, starting with the preparation of the furochromenone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The pyridine moiety is then introduced via a nucleophilic substitution reaction, where the pyridine ring is attached to the ethyl chain. The final step involves the acylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts and solvents are also selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-pyridyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

N-[2-(2-pyridyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes. Its ability to interact with specific proteins makes it a valuable tool for probing biological mechanisms.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting specific diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-(2-pyridyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets. The pyridine ring and furochromenone moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on the Furochromen Core

The position and type of substituents on the furochromen ring significantly influence physicochemical and biological properties:

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Yield (%) Key Features Source
Target Compound 3,5,9-trimethyl C28H25N2O4* N/A N/A Pyridylethyl acetamide side chain -
I-10 () 5,9-dimethyl, 3-phenyl C28H23IN3O6S 276–277 73 4-Iodobenzenesulfonohydrazide group
I-14 () 5-methyl, 3-(4-F-phenyl) C25H20FN3O5S 234–235 92 Fluorophenyl substitution
Compound 5-methyl, 3-(4-Cl-phenyl) C28H23ClN2O4 N/A N/A Chlorophenyl substitution, N-methyl

Key Observations :

  • Methyl Groups: The target compound’s 3,5,9-trimethyl configuration enhances steric bulk and lipophilicity compared to mono- or dimethylated analogs (e.g., I-14). This may improve membrane permeability but reduce aqueous solubility.
  • Halogenation : ’s compound includes a 4-chlorophenyl group, which typically increases binding affinity via hydrophobic interactions but may elevate toxicity risks .
  • Sulfonohydrazide vs. Acetamide: Sulfonohydrazide derivatives (e.g., I-10) exhibit higher melting points (>260°C) due to hydrogen-bonding capacity, whereas acetamide analogs likely prioritize target selectivity over broad-spectrum activity .

Acetamide Side Chain Modifications

The acetamide side chain’s structure governs solubility, bioavailability, and target engagement:

Compound Name Side Chain Structure Biological Activity (Inferred) Key Spectral Data (1H NMR) Source
Target Compound N-[2-(2-pyridyl)ethyl] N/A N/A -
II-20 () N-(2-hydroxyethylcarbamothioyl) Fungicidal δ 13.13 (s, NH), 8.45 (s, Ph-C=CH–O)
Compound 86 () N-(cynomethyl) Anticancer (hypothesized) N/A
Compound N-methyl-N-[2-(2-pyridinyl)ethyl] N/A N/A (ChemSpider ID: 21371378)

Key Observations :

  • Hydrophilic Modifications : II-20’s hydroxyethylcarbamothioyl group improves water solubility (m.p. 230–231°C) and may confer thiol-mediated binding, contrasting with the target’s pyridylethyl chain .
  • Cynomethyl vs.

Key Observations :

  • High-Yield Syntheses : II-20 achieves 93% yield via thiourea formation, suggesting efficient coupling strategies for acetamide derivatives .
  • Solvent Systems: Pyridine is commonly used for sulfonohydrazide couplings (), while ethanol-dioxane mixtures aid in recrystallization () .

Q & A

Q. What advanced techniques address purification challenges for polar byproducts?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar impurities. For thermally labile compounds, flash chromatography with Sephadex LH-20 or prep-TLC (silica GF254) is preferred .

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